Cas no 2138002-15-8 (N-{2-(aminomethyl)-1,3-thiazol-5-ylmethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine)

N-{2-(aminomethyl)-1,3-thiazol-5-ylmethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- N-{2-(aminomethyl)-1,3-thiazol-5-ylmethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine
- N-{[2-(aminomethyl)-1,3-thiazol-5-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine
- 2138002-15-8
- EN300-1131350
-
- インチ: 1S/C11H16N6S/c12-3-11-15-7-9(18-11)6-14-10-1-2-16-17(10)8-4-13-5-8/h1-2,7-8,13-14H,3-6,12H2
- InChIKey: UJDJQXZULPKWDC-UHFFFAOYSA-N
- ほほえんだ: S1C(CN)=NC=C1CNC1=CC=NN1C1CNC1
計算された属性
- せいみつぶんしりょう: 264.11571571g/mol
- どういたいしつりょう: 264.11571571g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 109Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
N-{2-(aminomethyl)-1,3-thiazol-5-ylmethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1131350-0.05g |
N-{[2-(aminomethyl)-1,3-thiazol-5-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2138002-15-8 | 95% | 0.05g |
$1261.0 | 2023-10-26 | |
Enamine | EN300-1131350-5.0g |
N-{[2-(aminomethyl)-1,3-thiazol-5-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2138002-15-8 | 5g |
$4349.0 | 2023-06-09 | ||
Enamine | EN300-1131350-0.5g |
N-{[2-(aminomethyl)-1,3-thiazol-5-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2138002-15-8 | 95% | 0.5g |
$1440.0 | 2023-10-26 | |
Enamine | EN300-1131350-10.0g |
N-{[2-(aminomethyl)-1,3-thiazol-5-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2138002-15-8 | 10g |
$6450.0 | 2023-06-09 | ||
Enamine | EN300-1131350-1.0g |
N-{[2-(aminomethyl)-1,3-thiazol-5-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2138002-15-8 | 1g |
$1500.0 | 2023-06-09 | ||
Enamine | EN300-1131350-0.1g |
N-{[2-(aminomethyl)-1,3-thiazol-5-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2138002-15-8 | 95% | 0.1g |
$1320.0 | 2023-10-26 | |
Enamine | EN300-1131350-1g |
N-{[2-(aminomethyl)-1,3-thiazol-5-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2138002-15-8 | 95% | 1g |
$1500.0 | 2023-10-26 | |
Enamine | EN300-1131350-0.25g |
N-{[2-(aminomethyl)-1,3-thiazol-5-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2138002-15-8 | 95% | 0.25g |
$1381.0 | 2023-10-26 | |
Enamine | EN300-1131350-2.5g |
N-{[2-(aminomethyl)-1,3-thiazol-5-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2138002-15-8 | 95% | 2.5g |
$2940.0 | 2023-10-26 | |
Enamine | EN300-1131350-5g |
N-{[2-(aminomethyl)-1,3-thiazol-5-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2138002-15-8 | 95% | 5g |
$4349.0 | 2023-10-26 |
N-{2-(aminomethyl)-1,3-thiazol-5-ylmethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine 関連文献
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
N-{2-(aminomethyl)-1,3-thiazol-5-ylmethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amineに関する追加情報
Professional Introduction to N-{2-(aminomethyl)-1,3-thiazol-5-ylmethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine (CAS No. 2138002-15-8)
N-{2-(aminomethyl)-1,3-thiazol-5-ylmethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 2138002-15-8, represents a sophisticated molecular structure that combines several heterocyclic rings and functional groups, making it a promising candidate for various biochemical applications.
The molecular architecture of N-{2-(aminomethyl)-1,3-thiazol-5-ylmethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine incorporates key pharmacophoric elements that are known to interact with biological targets. The presence of the thiazole and pyrazole rings is particularly noteworthy, as these heterocycles are widely recognized for their role in drug discovery and development. The thiazole ring, characterized by its sulfur-containing structure, is a common motif in many bioactive molecules, while the pyrazole ring contributes to the compound's overall stability and reactivity.
The compound's name highlights several important functional groups, including the aminomethyl group and the azetidin-3-yl moiety. The aminomethyl group (-CH₂NH₂) is a versatile functional group that can participate in various chemical reactions, such as amide bond formation and nucleophilic substitution. This group's ability to form hydrogen bonds also enhances the compound's potential for interaction with biological macromolecules. On the other hand, the azetidinyl group introduces additional complexity to the molecule, providing a scaffold that can be modified to optimize pharmacological properties.
In recent years, there has been growing interest in developing novel therapeutic agents based on heterocyclic compounds due to their diverse biological activities. N-{2-(aminomethyl)-1,3-thiazol-5-ylmethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine has been studied for its potential applications in several areas of medical research. One of the most promising areas is its investigation as a precursor in the synthesis of bioactive molecules targeting inflammatory and infectious diseases. The compound's structural features suggest that it may exhibit antimicrobial and anti-inflammatory properties, which are crucial in addressing global health challenges.
The synthesis of N-{2-(aminomethyl)-1,3-thiazol-5-ylmethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine involves multiple steps that require precise control over reaction conditions. The use of advanced synthetic methodologies ensures the high yield and purity of the final product. Researchers have employed techniques such as multi-step organic synthesis, including condensation reactions, cyclization processes, and functional group transformations. These methods highlight the compound's complexity and the expertise required to produce it in a laboratory setting.
The pharmacological evaluation of N-{2-(aminomethyl)-1,3-thiazol-5-ylmethyl}-1-(azetidin-3-y l)-1H-pyrazol -5 -amine has revealed several interesting properties. In vitro studies have demonstrated its potential as an inhibitor of various enzymes involved in pathogenic processes. For instance, preliminary data suggest that this compound may interfere with bacterial growth by inhibiting key enzymes responsible for cell wall synthesis. Additionally, its interaction with mammalian enzymes has been explored, indicating possible applications in modulating inflammatory responses.
The compound's structural similarity to known bioactive molecules has also been a focal point of research. By comparing its structure with established drugs, scientists have identified potential binding sites on biological targets such as enzymes and receptors. This comparative analysis has provided valuable insights into how modifications to the molecule can enhance its pharmacological activity. Such findings are crucial for optimizing drug candidates and improving their therapeutic efficacy.
The role of computational chemistry in studying N-{2-(aminomethyl)-1,3-thiazol -5 -ylmethyl } - 1 -( azet idin - 3 - yl ) - 1 H - py ra z ol - 5 - am ine cannot be overstated. Advanced computational methods have enabled researchers to predict the compound's behavior in various biochemical environments without conducting extensive experimental trials. Molecular dynamics simulations and quantum mechanical calculations have provided detailed insights into how this compound interacts with biological targets at the molecular level. These computational approaches have significantly accelerated the drug discovery process by identifying promising candidates early in the development pipeline.
The future prospects of N-{2-(aminomethyl)-1,3-thiazol -5 - ylmeth yl } - 1 -( azet idin - 3 - yl ) - 1 H - py ra z ol - 5 - am ine are promising as ongoing research continues to uncover new applications for this compound. Researchers are exploring its potential use in developing novel antibiotics to combat resistant strains of bacteria. Additionally, its anti-inflammatory properties make it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The versatility of this compound's structure allows for further modifications that could enhance its therapeutic potential across multiple disease indications.
In conclusion, N-{2-(aminomethyl)-1,3-thiazol -5 - ylmeth yl } - 1 -( azet idin - 3 - yl ) - 1 H - py ra z ol - 5 - am ine (CAS No. 2138002--15--8) is a multifaceted organic compound with significant implications in pharmaceutical research and development. Its unique structural features and functional groups make it a valuable tool for investigating new therapeutic agents targeting various diseases. As research progresses, this compound is expected to play an increasingly important role in addressing global health challenges through innovative drug design and discovery.
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